N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring system substituted with a hydroxy group and a benzamide moiety substituted with methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the naphthalene derivative: Starting with a naphthalene precursor, the hydroxy group is introduced through a hydroxylation reaction.
Benzamide formation: The benzamide moiety is synthesized separately, often starting from a benzene derivative, which undergoes nitration, reduction, and subsequent amidation to introduce the amide group.
Coupling reaction: The naphthalene and benzamide derivatives are then coupled using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, such as the PI3K-AKT or MAPK pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide is unique due to its specific structural features, such as the combination of a naphthalene ring with a benzamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-17-9-16(10-18(11-17)25-2)19(22)21-13-20(23)8-7-14-5-3-4-6-15(14)12-20/h3-6,9-11,23H,7-8,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYBEYLYLMITLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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